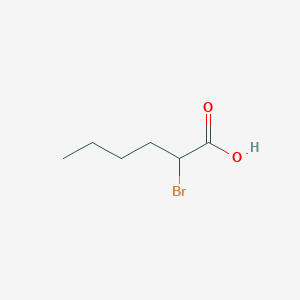

2-Bromohexanoic acid

Overview

Description

2-Bromohexanoic acid is a brominated fatty acid that has been studied for its potential applications in various fields, including biochemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of related brominated compounds, which can be extrapolated to understand this compound.

Synthesis Analysis

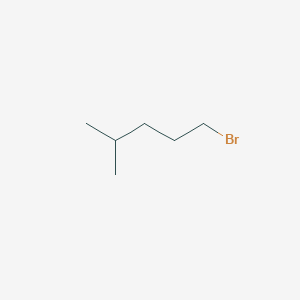

The synthesis of brominated fatty acids, such as this compound, can be achieved through methods similar to those described for the synthesis of other brominated compounds. For instance, the synthesis of both enantiomers of 2-bromohexadecanoic acid is achieved by diastereoselective bromination of esters followed by the removal of the chiral auxiliary, confirming the absolute configuration of the acids by independent chemical synthesis from chiral pool precursors . This suggests that a similar approach could be used for the synthesis of this compound.

Molecular Structure Analysis

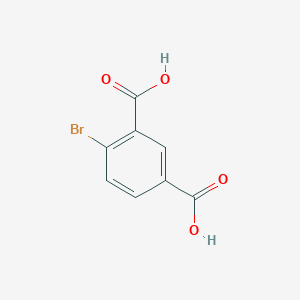

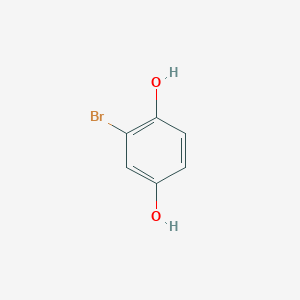

The molecular structure of brominated compounds, such as 2-bromoacetoxybenzoic acid, shows that the carboxylic acid moiety can be twisted out of the plane of the aromatic ring, and the bromine atom can be rotationally disordered . This information can be useful in predicting the molecular structure of this compound, which likely exhibits similar structural characteristics due to the presence of the bromine atom and the carboxylic acid group.

Chemical Reactions Analysis

Brominated fatty acids are known to participate in various chemical reactions. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone is a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . This indicates that this compound could potentially react with derivatization reagents to form fluorescent derivatives, which can be useful in analytical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated fatty acids can be influenced by the presence of the bromine atom. For instance, the inhibitory effect of 2-bromo-fatty acids on rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa is dependent on the alkyl-chain-length of the inhibitor . This suggests that this compound may have similar inhibitory properties, which could be exploited in the development of antimicrobial agents or in the study of microbial biofilms.

Scientific Research Applications

Lipid Metabolism and Protein S-palmitoylation Inhibition :2-Bromohexadecanoic acid, also known as 2-bromopalmitate, has been a prominent subject in the study of lipid metabolism and protein S-palmitoylation. Its ability to inhibit these processes makes it a useful tool in cellular biology research. This compound is converted into 2-bromopalmitoyl-CoA in cells, which then targets DHHC palmitoyl acyl transferases (PATs) responsible for protein S-palmitoylation. The study by Davda et al. (2013) in "ACS Chemical Biology" used mass spectrometry analysis to identify diverse membrane-associated enzymes affected by 2-bromopalmitate, providing insights into its cellular targets and mechanism of action (Davda et al., 2013).

Extraction of Metals and Ion Exchange :Kolarik et al. (1999) reported that 2,6-Di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine type compounds, which include 2-bromohexanoate, can efficiently extract Am(III) from acidic solutions. This ability to selectively extract specific metals such as Am(III) over others like Eu(III) has applications in the field of solvent extraction and ion exchange, contributing to our understanding of selective metal recovery and purification processes (Kolarik et al., 1999).

Chemical Synthesis and Reaction Analysis :The reaction of 2-bromohexanoic acid with other compounds, as studied by Polivin and Ageev (1991), has led to the production of various compounds such as S-methyl 2-bromohexanethioate. This research in the field of organic chemistry expands our knowledge of the reactivity and potential applications of this compound in the synthesis of diverse chemical compounds (Polivin & Ageev, 1991).

Surface Modification of Polymers :Hetemi et al. (2016) explored the use of bromohexanoic acid for the surface modification of polymers like poly(methyl methacrylate) and polyethylene. The study focused on attaching various organic groups and chemical functionalities to polymer surfaces under mild conditions, highlighting the application of this compound derivatives in material science and polymer chemistry (Hetemi et al., 2016).

Biological and Therapeutic Applications :Al-Radha and Kadhim (2015) investigated the synthesis of new thioxanthone derivatives using 2-bromo thioxanthone, highlighting its potential for various important biological and therapeutic applications. This study indicates the versatility of this compound derivatives in the creation of compounds with potential medical and biological significance (Al-Radha & Kadhim, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Bromohexanoic acid is the RhlA pathway in Pseudomonas aeruginosa, a common bacterium . This pathway is crucial for the synthesis of rhamnolipids, which are glycolipids with multiple physiological functions .

Mode of Action

This compound acts as an inhibitor of the RhlA pathway . It has been shown to exhibit strong inhibitory effects on rhamnolipid synthesis, swarming motility, and biofilm formation .

Biochemical Pathways

The compound affects the rhamnolipid biosynthesis pathway in Pseudomonas aeruginosa . By inhibiting this pathway, this compound disrupts the production of rhamnolipids, which play a role in the bacterium’s group behaviors .

Result of Action

The inhibition of rhamnolipid synthesis by this compound leads to a reduction in swarming motility and biofilm formation in Pseudomonas aeruginosa . This could potentially limit the bacterium’s ability to colonize and infect host tissues.

Biochemical Analysis

Biochemical Properties

2-Bromohexanoic acid, like other fatty acids, can participate in various biochemical reactions. It can be involved in fatty acid metabolism, where it may interact with enzymes such as lipases and acyl-CoA synthetases . The nature of these interactions typically involves the formation of a covalent bond between the carboxyl group of this compound and the enzyme or other biomolecule .

Cellular Effects

It is known that fatty acids can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, fatty acids can act as signaling molecules, influencing the activity of various proteins and enzymes within the cell .

Molecular Mechanism

It is known that fatty acids can interact with biomolecules through binding interactions, potentially leading to changes in enzyme activity and gene expression . For example, fatty acids can bind to and activate certain types of receptors, leading to changes in cell signaling .

Temporal Effects in Laboratory Settings

Like other fatty acids, it is likely to be relatively stable under standard conditions . Long-term effects on cellular function would depend on the specific context of the experiment, including the type of cells used and the concentration of this compound .

Metabolic Pathways

As a fatty acid, it could potentially be metabolized through beta-oxidation, a process that breaks down fatty acids to produce energy . This process involves various enzymes and cofactors, and could potentially be influenced by the presence of this compound .

Transport and Distribution

Fatty acids are typically transported in the body bound to proteins such as albumin, and can be taken up by cells through various mechanisms, including passive diffusion and active transport .

Subcellular Localization

Fatty acids are typically found in various compartments within the cell, including the cytoplasm and mitochondria, where they can participate in various cellular processes .

properties

IUPAC Name |

2-bromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTPKMIMXLTOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883244 | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

616-05-7 | |

| Record name | 2-Bromohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-n-caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GKX2FXIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While not a pharmaceutical itself, 2-Bromohexanoic Acid is primarily utilized in research as a synergistic agent in solvent extraction processes for separating trivalent actinides (like Americium) from lanthanides (like Europium). [, , , , , , , , ] This separation is crucial in advanced nuclear fuel cycles for actinide transmutation. []

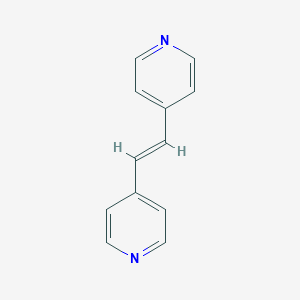

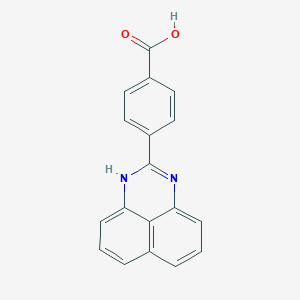

ANone: this compound acts as a lipophilic anion source. [] It partners with selective extractant ligands, such as those derived from 6,6’-bis(5-alkyl-1H-pyrazol-3-yl)-2,2’-bipyridine (BPzBPy), 6-(5,6-dipentyl-1,2,4-triazin-3-yl)-2,2’-bipyridine (C5-hemi-BTP), and 2,9-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline (EH-BTzPhen), to form neutral complexes with the target metal ions. These neutral complexes are then readily extracted into the organic phase. [, , ]

ANone: Studies investigating the inhibition of rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa by 2-bromoalkanoic acids revealed that the alkyl chain length significantly influences the inhibitory effect. this compound demonstrated the strongest inhibition compared to 2-bromooctanoic acid and 2-bromodecanoic acid. This suggests that the length of the alkyl chain plays a critical role in the interaction of these compounds with their biological targets. []

ANone: Yes, research has explored the gamma-radiolytic stability of solvents containing this compound and the C5-BPP extractant. The studies revealed that the presence of nitric acid during irradiation had a notable protective effect on the mixture, suggesting its potential application in radioactive environments. []

ANone: Several techniques are employed, including:

- Time-Resolved Laser Fluorescence Spectroscopy (TRLFS): Used to study the complexation of metal ions like Curium(III) and Europium(III) with various ligands in the presence of this compound. [, , , ]

- Electrospray Ionization Mass Spectrometry (ESI-MS): Helps to determine the composition of the extracted complexes formed in the presence of this compound. [, ]

- Fourier Transform Infrared (FT-IR) Spectroscopy: Provides structural information about the complexes formed. [, ]

- UV-Vis Spectrophotometry: Used to determine stability constants of metal-ligand complexes and study complexation behavior. [, , ]

- High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry: Used to analyze the radiolytic stability and identify degradation products. []

ANone: The molecular formula of this compound is C6H11BrO2, and its molecular weight is 195.05 g/mol.

ANone: While research has focused on the effectiveness of this compound in the extraction process, specific SAR studies focusing on modifications to its structure and their impact on separation efficiency are limited in the provided research.

ANone: The provided research primarily focuses on the application of this compound in actinide/lanthanide separation. Information on its long-term effects, environmental fate, and potential toxicity is not extensively addressed in these studies.

ANone: While this compound is frequently used, research also explores the use of other lipophilic anions and synergistic agents. The choice of the most effective synergistic agent often depends on factors such as the extractant ligand, the acidity of the aqueous phase, and the desired separation factor. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)